molecular formula C31H28O7 B10852449 Palodesangren E

Palodesangren E

Cat. No.: B10852449
M. Wt: 512.5 g/mol
InChI Key: BKCPZBIJQGQCCP-ODJQGHGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palodesangren E is a plant-derived secondary metabolite isolated from the bark of Brosimum rubescens TaubertThis compound has garnered interest due to its unique chemical structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palodesangren E involves a multi-step process starting from a tricyclic core. A notable synthetic route includes the regioselective magnesium chloride-mediated Casnati-Skattebøl ortho-formylation of phenol, followed by Wittig methylenation, acryloylation, and ruthenium (II)-catalyzed ring-closing metathesis. This sequence leads to the formation of the final 2H-pyran-2-one ring of the desired tetracyclic core .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the synthesis is carried out in research laboratories using the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Palodesangren E undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Palodesangren E has several scientific research applications, including:

Mechanism of Action

The mechanism of action of palodesangren E involves its interaction with molecular targets such as androgen receptors. It inhibits the enzyme testosterone 5α-reductase, preventing the formation of 5α-dihydrotestosterone, a potent androgen. This inhibition can lead to reduced androgenic effects, making it a potential candidate for treating conditions like androgenic alopecia and prostate hyperplasia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palodesangren E is unique among its analogs due to its specific substitution pattern on the tetracyclic benzo[c]pyranochromenone core. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C31H28O7

Molecular Weight

512.5 g/mol

IUPAC Name

(4R,4aS,5S,12bR)-4,5-bis(4-hydroxy-2-methoxyphenyl)-2-methyl-4,4a,5,12b-tetrahydro-3H-isochromeno[4,3-g]chromen-9-one

InChI

InChI=1S/C31H28O7/c1-16-10-23(20-7-5-18(32)13-26(20)35-2)30-24(11-16)22-12-17-4-9-29(34)37-25(17)15-28(22)38-31(30)21-8-6-19(33)14-27(21)36-3/h4-9,11-15,23-24,30-33H,10H2,1-3H3/t23-,24-,30-,31+/m0/s1

InChI Key

BKCPZBIJQGQCCP-ODJQGHGISA-N

Isomeric SMILES

CC1=C[C@@H]2[C@H]([C@@H](C1)C3=C(C=C(C=C3)O)OC)[C@H](OC4=C2C=C5C=CC(=O)OC5=C4)C6=C(C=C(C=C6)O)OC

Canonical SMILES

CC1=CC2C(C(C1)C3=C(C=C(C=C3)O)OC)C(OC4=C2C=C5C=CC(=O)OC5=C4)C6=C(C=C(C=C6)O)OC

Origin of Product

United States

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